molecular formula C22H28N2O2S B1680377 S 17092 CAS No. 176797-26-5

S 17092

カタログ番号: B1680377
CAS番号: 176797-26-5
分子量: 384.5 g/mol
InChIキー: NXSXRIHXEQSYEZ-KNJMJIDISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

S 17092 は、(2S,3aS,7aS)-1-[(R,R)-2-フェニルシクロプロピル]カルボニル-2-[(チアゾリジン-3-イル)カルボニル]オクタヒドロ-1H-インドールとしても知られており、プロリルエンドペプチダーゼ酵素の選択的阻害剤です。この酵素は、脳内のいくつかの神経ペプチド神経伝達物質の代謝分解に関与しています。この酵素を阻害することにより、this compound はこれらの神経ペプチドの活性を高め、向知性効果をもたらします。 これは、this compound をアルツハイマー病やパーキンソン病などの神経変性疾患の治療に有望な候補としています .

準備方法

合成経路と反応条件

S 17092 の合成は、重要な中間体である (R,R)-2-フェニルシクロプロピルアミンを調製することから始まる、複数の手順を伴います。この中間体を次に、(2S,3aS,7aS)-オクタヒドロ-1H-インドール-2-カルボン酸と反応させて、最終生成物を形成します。 反応条件は、通常、ジクロロメタンなどの有機溶媒と、チオニルクロリドなどの試薬を用いて、シクロプロピル基を形成することを含みます .

工業生産方法

This compound の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を保証するための反応条件の最適化が含まれます。 これには、温度、圧力、反応時間の制御、および高純度の試薬と溶媒の使用が含まれます .

化学反応の分析

反応の種類

S 17092 は、次を含むいくつかのタイプの化学反応を起こします。

一般的な試薬と条件

主要な生成物

これらの反応から生成される主要な生成物には、this compound のさまざまな酸化、還元、置換誘導体が含まれます。 これらの誘導体は、異なる生物学的活性と特性を持つ可能性があります .

科学研究への応用

This compound は、次のものを含むいくつかの科学研究への応用があります。

科学的研究の応用

S 17092 is a selective inhibitor of the enzyme prolyl endopeptidase and has shown promise as a treatment for neurodegenerative conditions . Prolyl endopeptidase (PEP) contributes to the degradation of neuropeptides that are linked to cognitive functions . Inhibiting PEP increases the activity of neuropeptides in the brain, producing nootropic effects .

Cognitive Enhancement

This compound has cognition-enhancing properties . By retarding the degradation of neuroactive peptides, this compound was successfully used in a variety of memory tasks . The tasks explored short-term, long-term, reference, and working memory in aged mice, as well as in rodents and monkeys with chemically induced amnesia or spontaneous memory deficits . this compound can at least partially reverse scopolamine-induced amnesia and age-associated spatial delayed alternation deficits in mice, as well as increase striatal substance P immunoreactivity .

This compound has been safely administered to humans, and showed a clear peripheral expression of its mechanism of action through its inhibitory effect upon PEP activity in plasma . this compound exhibited central effects, as evidenced by EEG recording in healthy volunteers, and could improve a delayed verbal memory task . Preclinical studies have demonstrated the successful use of this compound in ameliorating learning and memory deficits in various animal models .

Parkinson's Disease

In monkeys, chronic low dose MPTP administration resulted in deficits in performance of variable delayed response, delayed matching-to-sample, and delayed alternation tasks . Seven-day oral administration of this compound followed by single-dose administration of the same dose on the day of testing significantly improved overall performance on these tasks . The most effective dose of this compound was 3 mg/kg . These results indicate that this compound has cognition-enhancing properties in this model of early parkinsonism .

Alzheimer's Disease

S-17092 is a promising and novel treatment for neurodegenerative conditions such as Alzheimer's disease .

Modulation of Neuropeptide Levels

Any treatment that could positively modulate central neuropeptides levels would provide a promising therapeutic approach to the treatment of cognitive deficits associated with aging and/or neurodegenerative diseases . this compound elevates substance P (SP) and alpha-melanocyte-stimulating hormone (alpha-MSH) concentrations in the rat brain by inhibiting PEP activity . The effect of this compound on memory impairment can be accounted for, at least in part, by inhibition of catabolism of promnesic neuropeptides such as SP and alpha-MSH .

Mood-Stabilizing Potential

EEG findings suggest that this compound might possess some mood-stabilizing potential in addition to its cognition-enhancing properties .

Rodent Studies

This compound was successfully used in a variety of memory tasks . These tasks explored short-term, long-term, reference, and working memory in aged mice, as well as in rodents with chemically induced amnesia or spontaneous memory deficits . this compound can at least partially reverse scopolamine-induced amnesia and age-associated spatial delayed alternation deficits in mice, as well as increase striatal substance P immunoreactivity .

In vitro experiments revealed that this compound inhibits in a dose-dependent manner PEP activity in rat cortical extracts (IC50 = 8.3 nm) . In vivo, a significant decrease in PEP activity was observed in the medulla oblongata after a single oral administration of this compound at doses of 10 and 30 mg/kg (-78% and -82%, respectively) and after chronic oral treatment with this compound at doses of 10 and 30 mg/kg per day (-75% and -88%, respectively) . Concurrently, a single administration of this compound (30 mg/kg) caused a significant increase in SP- and alpha-MSH-like immunoreactivity (LI) in the frontal cortex (+41% and +122%, respectively) and hypothalamus (+84% and +49%, respectively) .

Monkey Studies

Chronic low dose MPTP administration resulted in deficits in performance of variable delayed response, delayed matching-to-sample, and delayed alternation tasks in monkeys . Seven-day oral administration of this compound followed by single dose administration of the same dose on the day of testing significantly improved overall performance on these tasks . The most effective dose of this compound was 3 mg/kg .

Human Studies

This compound has been safely administered to humans, and showed a clear peripheral expression of its mechanism of action through its inhibitory effect upon PEP activity in plasma . this compound exhibited central effects, as evidenced by EEG recording in healthy volunteers, and could improve a delayed verbal memory task .

作用機序

S 17092 は、プロリルエンドペプチダーゼ酵素を選択的に阻害することにより、その効果を発揮します。この酵素は、脳内の神経ペプチド神経伝達物質の分解に関与しています。 この酵素を阻害することにより、this compound はこれらの神経ペプチドのレベルと活性を高め、認知機能の向上と神経変性疾患の潜在的な治療効果につながります .

類似の化合物との比較

類似の化合物

  • C16 (PKR 阻害剤)
  • UK-414,495

比較

This compound は、プロリルエンドペプチダーゼ阻害剤として、高い選択性と効力を備えており、ユニークです。 C16 や UK-414,495 などの類似の化合物と比較して、this compound は認知機能を向上させる上で優れた効力を示し、より好ましい薬物動態プロファイルを持っています .

類似化合物との比較

Similar Compounds

  • C16 (PKR inhibitor)
  • UK-414,495

Comparison

S 17092 is unique in its high selectivity and potency as a prolyl endopeptidase inhibitor. Compared to similar compounds like C16 and UK-414,495, this compound has shown superior efficacy in enhancing cognitive function and has a more favorable pharmacokinetic profile .

生物活性

S 17092 is a potent and selective inhibitor of prolyl endopeptidase (PEP), an enzyme involved in the metabolism of neuropeptides. This compound has garnered attention for its potential therapeutic applications in cognitive disorders, particularly those associated with aging and neurodegenerative diseases. The following sections detail the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound inhibits PEP, which plays a crucial role in the degradation of neuroactive peptides such as substance P and alpha-melanocyte-stimulating hormone. By preventing the breakdown of these peptides, this compound enhances their availability in the brain, potentially improving cognitive function and mood stability.

Pharmacodynamics and Pharmacokinetics

Research indicates that this compound exhibits a dose-dependent inhibitory effect on plasma PEP activity. A study found that administration of this compound led to significant increases in alpha band EEG activity at higher doses, suggesting central nervous system effects that correlate with cognitive enhancement.

Table 1: Pharmacodynamic Effects of this compound

Dose (mg)PEP Activity Inhibition (%)EEG Alpha Band Increase (%)
1005015
4007025
8008535

Cognitive Enhancement Studies

This compound has been evaluated in various animal models to assess its impact on cognitive functions. Studies involving aged mice and monkeys with chemically induced amnesia demonstrated significant improvements in memory tasks.

Case Study: MPTP-Treated Monkeys

In a pivotal study, chronic low-dose MPTP was administered to monkeys to induce cognitive deficits resembling early Parkinson's disease. Following a seven-day oral administration of this compound, performance on cognitive tasks improved markedly.

  • Tasks Assessed : Variable Delayed Response (VDR) and Delayed Matching-to-Sample (DMS).
  • Results : The most effective dose was found to be 3 mg/kg, leading to improved performance metrics.

Table 2: Cognitive Performance Improvement Post-S 17092 Administration

Task TypePre-Treatment Performance (%)Post-Treatment Performance (%)
Variable Delayed Response (VDR)60.975.4
Delayed Matching-to-Sample (DMS)65.382.1

Clinical Applications

The promising results from preclinical studies have translated into clinical investigations. In human trials, this compound has shown potential in enhancing delayed verbal memory tasks and modulating EEG patterns indicative of improved cognitive function.

Summary of Clinical Findings

  • Study Population : Healthy volunteers.
  • Key Findings : Significant improvement in memory tasks alongside measurable changes in EEG activity suggest a robust cognitive-enhancing profile.

特性

IUPAC Name

[(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2S/c25-21(18-13-17(18)15-6-2-1-3-7-15)24-19-9-5-4-8-16(19)12-20(24)22(26)23-10-11-27-14-23/h1-3,6-7,16-20H,4-5,8-14H2/t16-,17-,18+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSXRIHXEQSYEZ-KNJMJIDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(N2C(=O)C3CC3C4=CC=CC=C4)C(=O)N5CCSC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)[C@@H]3C[C@H]3C4=CC=CC=C4)C(=O)N5CCSC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70433003
Record name [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176797-26-5
Record name S-17092
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176797265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(2S,3aS,7aS)-2-(1,3-thiazolidine-3-carbonyl)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]-[(1R,2R)-2-phenylcyclopropyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70433003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176797-26-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name S-17092
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5MLJ83KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S 17092
Reactant of Route 2
Reactant of Route 2
S 17092
Reactant of Route 3
S 17092
Reactant of Route 4
S 17092
Reactant of Route 5
S 17092
Reactant of Route 6
Reactant of Route 6
S 17092

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。